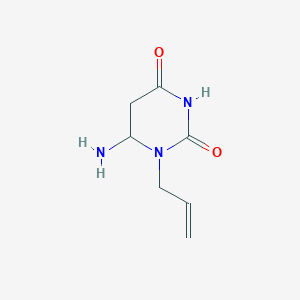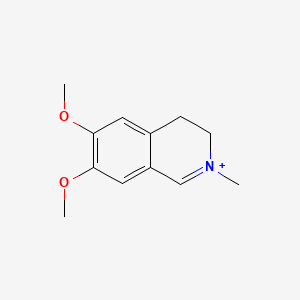
6-Amino-1-prop-2-enyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-prop-2-enyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the diazinane family. This compound features a six-membered ring with two nitrogen atoms and is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the amino group and the prop-2-enyl substituent contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-prop-2-enyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone or ketoester in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-prop-2-enyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced diazinane derivatives.
Substitution: The amino group and the prop-2-enyl substituent can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazinane derivatives.
Scientific Research Applications
6-Amino-1-prop-2-enyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-prop-2-enyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino group and the diazinane ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The prop-2-enyl substituent may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazinane-2,4-dione: Lacks the amino and prop-2-enyl substituents, resulting in different reactivity and applications.
5-(3-anilinoprop-2-enylidene)-1-prop-2-enyl-1,3-diazinane-2,4,6-trione:
(5E)-5-[(2-morpholin-4-ylethylamino)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione: Features a morpholine ring, providing different biological activities.
Uniqueness
6-Amino-1-prop-2-enyl-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group and the prop-2-enyl substituent makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-amino-1-prop-2-enyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h2,5H,1,3-4,8H2,(H,9,11,12) |
InChI Key |
CUJJNMHCGGEDRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(CC(=O)NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)

![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)


![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)




![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)

